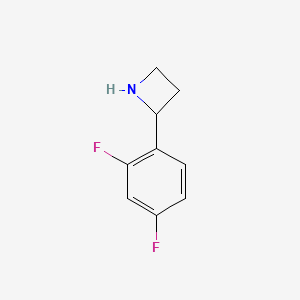
2-(2,4-Difluorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)azetidine is a fluorinated organic compound characterized by the presence of a difluorophenyl group attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)azetidine typically involves the reaction of 2,4-difluorophenylamine with a suitable azetidine precursor under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution: The reaction of 2,4-difluorophenylamine with an appropriate azetidine derivative in the presence of a base.
Reductive Amination: The reaction of 2,4-difluorobenzaldehyde with an amine source followed by reduction to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Difluorophenyl)azetidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the azetidine ring to other functional groups.
Reduction: Reduction reactions can reduce the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include amines, alcohols, and aldehydes.
Substitution: Products include alkylated or acylated derivatives of the azetidine ring.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as OLEDs (organic light-emitting diodes) and other fluorinated materials.
Mecanismo De Acción
The mechanism by which 2-(2,4-Difluorophenyl)azetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
2-(2,4-Difluorophenyl)azetidine is similar to other fluorinated azetidines and pyridines. its unique difluorophenyl group provides distinct chemical properties and reactivity compared to other compounds. Some similar compounds include:
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of azetidine.
2-(2,4-Difluorophenyl)azetidinone: A related compound with a carbonyl group on the azetidine ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clave InChI |
YJKOJFXDZNYRDN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















